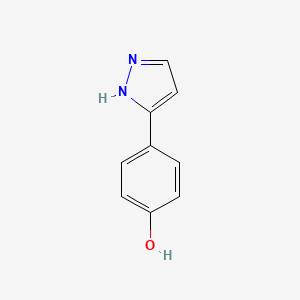

4-(1H-Pyrazol-3-yl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-pyrazol-5-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-3-1-7(2-4-8)9-5-6-10-11-9/h1-6,12H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTMKKHYTIDVKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499243 |

Source

|

| Record name | 4-(1,2-Dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68535-53-5 |

Source

|

| Record name | 4-(1,2-Dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4-(1H-Pyrazol-3-yl)phenol: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Significance of the Pyrazole Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The pyrazole nucleus is a premier example of such a scaffold.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents across a vast spectrum of diseases.[3] Pyrazole derivatives have demonstrated remarkable pharmacological versatility, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[4][5]

The compound 4-(1H-Pyrazol-3-yl)phenol integrates this potent pyrazole ring with a phenol group, a common feature in molecules designed for hydrogen bonding interactions with protein active sites. This combination makes it a highly valuable building block for the synthesis of novel drug candidates. This technical guide provides a detailed, field-proven methodology for the synthesis, purification, and comprehensive characterization of this compound, designed for researchers and professionals in drug development.

Retrosynthetic Analysis and Strategic Approach

The most robust and widely adopted strategy for the synthesis of 3-aryl-pyrazoles involves a two-step sequence. This approach leverages the reactivity of chalcones, which are α,β-unsaturated ketones, as versatile intermediates.[6][7]

Our strategy is as follows:

-

Step 1: Claisen-Schmidt Condensation. Synthesis of an intermediate chalcone, (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, via a base-catalyzed condensation of 4-hydroxyacetophenone and benzaldehyde. The Claisen-Schmidt reaction is exceptionally efficient for forming the core α,β-unsaturated carbonyl system.[8][9]

-

Step 2: Pyrazole Ring Formation. Cyclocondensation of the chalcone intermediate with hydrazine hydrate. This reaction proceeds via a Michael addition of hydrazine to the enone system, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[10][11]

This two-step process is reliable, scalable, and utilizes readily available starting materials, making it ideal for both academic research and industrial drug development settings.

Detailed Experimental Protocols

Step 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

Causality: The Claisen-Schmidt condensation is a base-catalyzed aldol condensation.[12] The base (NaOH) deprotonates the α-carbon of 4-hydroxyacetophenone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde, which lacks α-hydrogens and thus cannot self-condense. The subsequent dehydration of the aldol adduct is favorable as it leads to a highly conjugated system, driving the reaction to completion.[8]

Protocol:

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyacetophenone (10.0 g, 73.4 mmol, 1.0 eq) in 100 mL of ethanol. Stir until a homogenous solution is formed.

-

Aldehyde Addition: To the stirred solution, add benzaldehyde (7.8 g, 73.5 mmol, 1.0 eq).

-

Base Addition: Cool the flask in an ice bath. Slowly add an aqueous solution of sodium hydroxide (40% w/v, 20 mL) dropwise over 15-20 minutes, ensuring the temperature does not exceed 25°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (3:7).

-

Isolation and Work-up: Pour the reaction mixture into 400 mL of ice-cold water. Acidify the mixture to a pH of ~5-6 by slowly adding dilute hydrochloric acid (10% HCl).[13] A yellow precipitate will form.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid extensively with cold distilled water until the filtrate is neutral. Dry the crude product in a vacuum oven at 60°C. The product can be further purified by recrystallization from ethanol to yield bright yellow crystals.

Step 2: Synthesis of this compound

Causality: This reaction is a classic method for pyrazole synthesis from chalcones.[14][15] It begins with a nucleophilic (Michael) 1,4-addition of a hydrazine nitrogen atom to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step, often facilitated by a catalytic amount of acid, results in the formation of the stable, aromatic pyrazole ring.[16]

Protocol:

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the synthesized chalcone (5.0 g, 22.3 mmol, 1.0 eq) in 50 mL of ethanol.

-

Reagent Addition: Add hydrazine hydrate (80% solution, 2.8 mL, ~44.6 mmol, 2.0 eq) to the suspension, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.[7]

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC until the starting chalcone spot disappears.

-

Isolation: After completion, cool the reaction mixture to room temperature. A white or off-white solid will precipitate. If no precipitate forms, slowly pour the mixture into ice-cold water to induce precipitation.

-

Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol. Recrystallize the solid from an ethanol/water mixture to obtain the final product as a pure, white crystalline solid.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Trustworthiness: Purity is paramount in drug development. A self-validating protocol requires a robust analytical method to confirm the purity of the final compound. Reverse-Phase HPLC (RP-HPLC) is the gold standard for this purpose.[17]

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often effective. For example:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Expected Outcome: A pure sample of this compound should yield a single major peak with a purity level >98% by peak area.

Comprehensive Structural Characterization

Authoritative Grounding: The identity of a synthesized compound must be unequivocally confirmed through a combination of spectroscopic techniques. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the chemical environment and connectivity of protons. The spectrum for this compound is expected to show distinct signals for the phenolic OH, pyrazole NH, and the aromatic protons on both rings, as well as the two protons on the pyrazole ring.

-

¹³C NMR: Confirms the carbon framework of the molecule. The spectrum will show characteristic signals for the nine unique carbon atoms in the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition.[18] For this compound (C₉H₈N₂O), the expected monoisotopic mass is 160.06 Da. An Electrospray Ionization (ESI) mass spectrum would typically show the protonated molecular ion [M+H]⁺ at m/z 161.07.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum provides a molecular fingerprint and confirms the presence of key bonds.[9]

Summary of Characterization Data

The following table summarizes the expected analytical data for a successfully synthesized and purified sample of this compound.

| Technique | Parameter | Expected Result |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | ~12.5-13.0 ppm (s, 1H, Pyrazole-NH), ~9.5-10.0 ppm (s, 1H, Phenol-OH), ~7.5-7.7 ppm (d, 2H, Ar-H), ~6.7-6.9 ppm (d, 2H, Ar-H), ~7.5 ppm (d, 1H, Pyrazole-H), ~6.6 ppm (d, 1H, Pyrazole-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) | ~157 (Ar C-OH), ~148 (Pyrazole C), ~130 (Pyrazole C), ~128 (Ar CH), ~122 (Ar C), ~115 (Ar CH), ~101 (Pyrazole CH) |

| Mass Spec. (ESI-MS) | m/z | [M+H]⁺ = 161.07 |

| FT-IR (KBr) | Wavenumber (cm⁻¹) | 3400-3200 (broad, O-H stretch), 3200-3100 (N-H stretch), ~1610 (C=N stretch), ~1590, 1500 (aromatic C=C stretch) |

| HPLC | Purity | >98% (at 254 nm) |

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of this compound, a molecule of significant interest in medicinal chemistry. The methodology, beginning with a Claisen-Schmidt condensation followed by a cyclization with hydrazine, is robust and scalable. The comprehensive characterization workflow, employing NMR, MS, IR, and HPLC, provides a self-validating system to ensure the unequivocal identification and high purity of the final product. By adhering to these protocols, researchers can confidently produce high-quality this compound for downstream applications in drug discovery and development.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 4. nbinno.com [nbinno.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. ijirt.org [ijirt.org]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. benthamscience.com [benthamscience.com]

- 15. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 16. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijcpa.in [ijcpa.in]

- 18. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]

Chemical structure and properties of 4-(1H-Pyrazol-3-yl)phenol

An In-depth Technical Guide to 4-(1H-Pyrazol-3-yl)phenol: Structure, Properties, and Therapeutic Potential

Introduction

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents. This compound represents a quintessential example of this approach, integrating the biologically versatile pyrazole nucleus with a phenolic moiety. Compounds containing both phenolic and pyrazole motifs are significant constituents of many bioactive molecules.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[2][3] Concurrently, the phenol group is a well-established structural alert for antioxidant activity and a key interaction point for various biological receptors.

This technical guide offers a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It delves into the molecule's chemical structure, physicochemical properties, synthetic pathways, and spectroscopic characterization. Furthermore, it synthesizes current knowledge on its diverse biological activities and explores the structure-activity relationships (SAR) that govern its therapeutic potential, providing a foundational resource for future research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound, also referred to as 4-(1H-Pyrazol-5-yl)phenol due to tautomerism, is an aromatic heterocyclic compound. The pyrazole ring can exist in different tautomeric forms, which is a critical consideration in its synthesis and biological interactions.[4] The fundamental properties of this core structure are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O | [5] |

| Molecular Weight | 160.17 g/mol | [6][7] |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-(1H-Pyrazol-5-yl)phenol | [5] |

| CAS Number | 135685725 (for 5-yl isomer) | [5] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=NN2)O | [5] |

| Predicted XlogP | 1.5 | [5] |

| Appearance | White to light yellow powder/crystal (typical for related compounds) | [8] |

| Melting Point | 90-94 °C (for the related isomer 2-(1H-Pyrazol-3-yl)phenol) | [9] |

Note: Physicochemical data for the specific this compound isomer can be limited; therefore, data for closely related analogues are provided for context.

Synthesis and Characterization

The synthesis of phenolic pyrazole derivatives is well-established, with the most common and robust method being the cyclocondensation reaction between a 1,3-difunctional compound and hydrazine or its derivatives.[3] This approach offers versatility in introducing substituents onto both the pyrazole and phenyl rings.

General Synthetic Workflow

The primary route to this compound involves the reaction of a 1-(4-hydroxyphenyl)-1,3-dione precursor with hydrazine hydrate. The choice of the 1,3-dicarbonyl starting material is critical as it directly dictates the substitution pattern of the final pyrazole.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of synthesized phenolic pyrazoles relies on a combination of standard spectroscopic techniques.[1][2]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will characteristically show signals for the aromatic protons on the phenol ring, typically in the δ 6.8-7.8 ppm range. The pyrazole ring protons will appear as distinct signals, and the protons of the phenolic -OH and pyrazole -NH groups will present as exchangeable singlets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum confirms the presence of the aromatic and heterocyclic rings, with distinct chemical shifts for the phenolic carbon attached to the hydroxyl group (~155-160 ppm) and the carbons of the pyrazole ring.[10]

-

IR (Infrared) Spectroscopy: Key vibrational bands include a broad O-H stretch for the phenol group (~3200-3600 cm⁻¹), an N-H stretch from the pyrazole ring (~3100-3300 cm⁻¹), C=N and C=C stretching vibrations (~1500-1650 cm⁻¹), and C-O stretching (~1200-1250 cm⁻¹).[10]

-

Mass Spectrometry (MS): Provides the molecular ion peak corresponding to the molecular weight of the compound (m/z ~160), confirming its elemental composition.[11]

Biological Activities and Pharmacological Significance

The this compound scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities.[3][12] This broad applicability stems from the synergistic combination of the pyrazole core, which acts as a versatile binding element and a bioisostere for other aromatic rings, and the phenol group, a potent hydrogen bond donor and antioxidant.[4]

-

Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are clinically used as nonsteroidal anti-inflammatory drugs (NSAIDs).[13] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. Phenolic pyrazoles have shown potential as inhibitors of lipoxygenase (LOX), another key enzyme in the inflammatory cascade.[1][2]

-

Antioxidant Activity: The phenolic hydroxyl group is a classic radical scavenger. Phenolic pyrazole derivatives have demonstrated potent antioxidant effects in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][2] This activity is crucial for combating oxidative stress implicated in numerous diseases.

-

Anticancer Activity: The pyrazole nucleus is present in various anticancer agents.[14] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines, with mechanisms potentially involving the inhibition of protein kinases or other signaling pathways crucial for tumor growth.[15]

-

Antimicrobial and Antifungal Activity: The pyrazole scaffold has been incorporated into numerous compounds with significant antibacterial and antifungal properties.[12][13]

-

Antitubercular Activity: Specific derivatives have shown good activity against Mycobacterium tuberculosis, highlighting their potential for developing new treatments for tuberculosis.[12]

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is paramount for optimizing the potency and selectivity of this compound derivatives. The core structure presents several points for chemical modification to fine-tune its pharmacological profile.

Caption: Key sites for molecular modification on the pyrazole-phenol scaffold.

-

The Phenolic Group: The position and electronic environment of the hydroxyl group are critical. For antioxidant activity, a catechol (dihydroxy) moiety generally enhances radical scavenging capacity compared to a single hydroxyl group.[1] Halogenation of the phenol ring, such as introducing chlorine or bromine, can significantly increase antimicrobial potency.[16][17]

-

The Pyrazole N1 Position: Substitution at the N1 position of the pyrazole ring is a common strategy. Attaching aryl groups can enhance binding to hydrophobic pockets in target enzymes. This position is crucial for modulating pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).

-

The Pyrazole C4 Position: The C4 position is another key site for modification. Introducing different functional groups here can alter the molecule's shape and electronic distribution, impacting its interaction with biological targets. For instance, SAR studies on related pyrazoles showed that substitutions at this position were critical for anti-biofilm activity.[18]

Experimental Protocols

To facilitate further research, this section provides a representative, detailed protocol for the synthesis of a phenolic pyrazole derivative, a foundational step for any subsequent biological evaluation.

Protocol: Synthesis of 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol

This protocol is adapted from a known procedure for synthesizing a closely related analogue and illustrates the core cyclocondensation methodology.[19] The causality behind experimental choices is explained to provide field-proven insight.

Objective: To synthesize a diaryl-substituted phenolic pyrazole via cyclocondensation of a 1,3-dione with phenylhydrazine, followed by demethylation.

Materials:

-

1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione

-

Phenylhydrazine

-

Absolute Ethanol

-

48% Hydrogen Bromide in Acetic Acid

-

Standard reflux and purification apparatus (round-bottom flasks, condenser, magnetic stirrer, rotary evaporator, chromatography columns).

Step-by-Step Methodology:

-

Step 1: Synthesis of the Pyrazole Intermediate (Cyclocondensation)

-

Procedure: Dissolve 0.1 mole of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione in 200 mL of absolute ethanol in a round-bottom flask. Add 0.1 mole of phenylhydrazine to the solution.

-

Expertise: Using a 1:1 molar ratio ensures complete reaction of the dione. Ethanol is an excellent solvent for both reactants and facilitates the reaction towards completion under reflux.

-

Procedure: Fit the flask with a condenser and reflux the mixture for 7 hours with constant stirring.

-

Trustworthiness: Monitoring the reaction by Thin Layer Chromatography (TLC) is a self-validating step to confirm the consumption of starting materials and the formation of the product.

-

Procedure: After completion, remove the solvent under reduced pressure using a rotary evaporator. This will yield a viscous residue.

-

Procedure: Purify the residue by recrystallization from absolute ethanol to obtain the methoxy-protected pyrazole intermediate.

-

-

Step 2: Demethylation to Yield Final Phenolic Product

-

Procedure: Take the purified intermediate from Step 1 and treat it with an excess of 48% hydrogen bromide in acetic acid.

-

Expertise: HBr in acetic acid is a powerful and classic reagent for cleaving aryl methyl ethers. The acidic conditions protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion, thus releasing the free phenol.

-

Procedure: Reflux the mixture until TLC analysis indicates the complete conversion of the starting material.

-

Procedure: After cooling, carefully pour the reaction mixture into ice water to precipitate the crude product.

-

Procedure: Collect the solid product by filtration, wash thoroughly with water to remove residual acid, and dry.

-

Procedure: Further purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final compound, 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol.

-

-

Step 3: Characterization

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry as described in Section 2.2.

-

Conclusion and Future Perspectives

This compound is a molecule of significant interest, standing at the intersection of proven pharmacophores. Its straightforward synthesis, coupled with the vast chemical space accessible through substitution, makes it an attractive scaffold for drug discovery campaigns. The diverse biological activities reported for its derivatives, ranging from anti-inflammatory to anticancer, underscore its therapeutic potential.

Future research should focus on synthesizing novel libraries of derivatives with systematic modifications at the key SAR points to develop compounds with enhanced potency and target selectivity. Investigating their mechanisms of action at a molecular level and exploring their potential in more complex disease models will be crucial steps in translating the promise of this versatile scaffold into next-generation therapeutic agents.

References

- 1. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 6. 4-(1H-Pyrazol-1-yl)phenol | C9H8N2O | CID 12463131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-(1H-PYRAZOL-3-YL)PHENOL | 34810-67-8 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-CHLORO-2-(1H-PYRAZOL-3-YL)PHENOL | 18704-67-1 [chemicalbook.com]

- 17. mdpi.com [mdpi.com]

- 18. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Pyrazole-Containing Phenols for Drug Discovery

Abstract: The strategic integration of the pyrazole nucleus with a phenolic moiety creates a class of compounds with significant therapeutic potential. This guide provides an in-depth analysis of the core physicochemical properties of pyrazole-containing phenols, offering a critical resource for researchers, medicinal chemists, and drug development professionals. We will explore the nuanced interplay between structure, acidity (pKa), lipophilicity (logP), and hydrogen bonding capacity. This document moves beyond a simple recitation of facts to explain the causality behind these properties and their direct implications for absorption, distribution, metabolism, and excretion (ADME) profiles. Detailed experimental protocols for determining key parameters are provided, grounding theoretical knowledge in practical application and ensuring a self-validating approach to compound characterization.

The Pyrazole-Phenol Scaffold: A Privileged Combination in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, recognized as a "privileged scaffold" in drug discovery.[1][2][3] Its unique electronic and steric properties are found in numerous FDA-approved drugs, from the anti-inflammatory celecoxib to the anticancer agent crizotinib.[1][3] When combined with a phenol group, the resulting scaffold offers a powerful toolkit for medicinal chemists.

The pyrazole ring often serves as a bioisosteric replacement for other aromatic systems.[4][5] Specifically, it can act as a more lipophilic and metabolically stable substitute for a phenol, while still retaining the crucial hydrogen bond donating capability of the phenolic hydroxyl group.[4][5] This dual-functionality allows for the fine-tuning of a molecule's interaction with its biological target and its overall pharmacokinetic behavior. Understanding the fundamental physicochemical properties of this scaffold is therefore paramount for rational drug design.

Key properties that dictate a molecule's journey through the body—its ADME profile—include:

-

Acidity (pKa): Governs the ionization state in different physiological compartments, affecting solubility and membrane permeability.

-

Lipophilicity (logP): Measures the partitioning between aqueous and lipid environments, influencing absorption, distribution, and potential toxicity.[6][7]

-

Hydrogen Bonding: Determines the specificity and strength of drug-receptor interactions.[8]

This guide will dissect each of these properties, providing both the theoretical framework and the practical means for their evaluation.

Core Physicochemical Properties and Their Determinants

Acidity (pKa): The Ionization Game

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For pyrazole-containing phenols, two primary acidic protons must be considered: the phenolic hydroxyl proton (-OH) and the pyrazole ring N-H proton.

The ionization state is critical for drug disposition. An ionized molecule is typically more water-soluble and less able to cross lipid cell membranes, while a neutral molecule is more lipophilic. The pKa value dictates the charge of the molecule in the acidic environment of the stomach (pH ~1.5-3.5) versus the more neutral environment of the small intestine (pH ~6.0-7.4), thereby controlling where and how a drug is absorbed.[9][10]

The acidity of both the phenol and pyrazole moieties is highly sensitive to the electronic effects of substituents on either ring.

-

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or halo (-Cl, -F) groups will stabilize the corresponding anion (phenoxide or pyrazolate) through inductive or resonance effects, resulting in a lower pKa (stronger acid).

-

Electron-Donating Groups (EDGs) like alkyl (-CH₃) or methoxy (-OCH₃) groups have the opposite effect, destabilizing the anion and leading to a higher pKa (weaker acid).[11]

The pyrazole ring itself can exist in different tautomeric forms, where the N-H proton can reside on either nitrogen atom.[5][12] This equilibrium is influenced by substitution patterns and the surrounding solvent environment, which can subtly affect the molecule's overall properties and interactions.

Caption: Annular tautomerism in a 3-phenyl-1H-pyrazole system.

This table illustrates the effect of substituents on the acidity of phenols and pyrazoles. Note that values for directly combined scaffolds can vary.

| Compound | pKa | Rationale |

| Phenol | 9.99[9] | Baseline acidity of the phenolic proton. |

| 4-Nitrophenol | 7.15[11] | EWG (-NO₂) stabilizes the phenoxide, increasing acidity. |

| 4-Methylphenol | 10.26[11] | EDG (-CH₃) destabilizes the phenoxide, decreasing acidity. |

| Pyrazole | 14.21 | The N-H proton is significantly less acidic than a phenol. |

| 4-Nitropyrazole | 9.66 | EWG (-NO₂) on the pyrazole ring increases N-H acidity. |

This method leverages the fact that the electronic structure, and thus the UV-Vis absorption spectrum, of a molecule changes upon ionization.[11] The phenol and its corresponding phenoxide anion will have different wavelengths of maximum absorbance (λmax). By measuring the absorbance at various pH values, the pKa can be accurately determined.

Causality: The choice of UV-Vis spectrophotometry is based on its high sensitivity, the small amount of sample required, and the direct relationship between absorbance and species concentration as described by the Beer-Lambert law. The change in the chromophore upon deprotonation provides a robust analytical signal.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with known ionic strength (e.g., 0.1 M KCl).[11]

-

Stock Solution Preparation: Prepare a concentrated stock solution of the pyrazole-containing phenol in a suitable solvent like methanol or acetonitrile.

-

Sample Preparation: For each buffer solution, prepare a sample by adding a small, precise volume of the stock solution to the buffer. The final concentration should be low enough to ensure absorbance values are within the linear range of the spectrophotometer (typically < 1.5 AU).

-

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-500 nm) for each sample at a constant temperature (e.g., 25 °C).[11]

-

Data Analysis:

-

Identify the λmax for the acidic (low pH) and basic (high pH) forms of the molecule.

-

Plot absorbance at a chosen wavelength (where the difference between the two forms is large) versus pH.

-

The pKa is the pH value at the inflection point of the resulting sigmoidal curve. Alternatively, it can be calculated using the Henderson-Hasselbalch equation at each pH: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance at a given pH, Ab is the absorbance of the basic form, and Aa is the absorbance of the acidic form.

-

Caption: Workflow for experimental pKa determination via UV-Vis spectrophotometry.

Lipophilicity (logP & logD): Crossing the Barrier

Lipophilicity is a critical physicochemical property that describes a compound's ability to partition between a lipid-like (nonpolar) phase and an aqueous (polar) phase.[13] It is most commonly expressed as logP, the logarithm of the partition coefficient between n-octanol and water.

LogP = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)[6]

-

Positive logP: The compound is more soluble in the lipid phase (lipophilic).

-

Negative logP: The compound is more soluble in the aqueous phase (hydrophilic).[6]

Lipophilicity profoundly impacts ADME:

-

Absorption: Molecules with optimal lipophilicity can readily pass through the lipid bilayers of cell membranes in the gut.

-

Distribution: A drug's ability to reach its target tissue, including crossing the blood-brain barrier, is heavily influenced by its logP.[6][7]

-

Metabolism & Excretion: Highly lipophilic drugs may be sequestered in fatty tissues, leading to longer half-lives and potential toxicity.[7]

For ionizable molecules like pyrazole-containing phenols, the distribution coefficient (logD) is often more physiologically relevant. LogD is the partition coefficient at a specific pH (e.g., pH 7.4 for blood plasma), accounting for both the neutral and ionized forms of the molecule.

The pyrazole ring is generally less lipophilic than a benzene ring (ClogP of pyrazole ≈ 0.24 vs. benzene ≈ 2.14), which can be advantageous in reducing the overall lipophilicity of a drug candidate to fall within a desirable range.[5] According to Lipinski's "Rule of 5," an orally available drug candidate often has a logP value of less than 5.[6][7]

| Compound | cLogP | Comment |

| Benzene | ~2.14[5] | Reference aromatic ring. |

| Phenol | ~1.48 | The -OH group increases polarity, lowering logP. |

| Pyrazole | ~0.24[5] | Significantly more polar than benzene. |

| 3-(4-hydroxyphenyl)-1H-pyrazole | ~1.2 | A representative value for the combined scaffold. |

This classic "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[6]

Causality: The choice of n-octanol is critical; its long alkyl chain mimics the lipid environment of a cell membrane, while its hydroxyl group allows it to be saturated with water, better representing the complex biological interface.

-

Solvent Saturation: Vigorously mix equal volumes of n-octanol and water (or a pH 7.4 buffer for logD) for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

-

Compound Dissolution: Dissolve a precisely weighed amount of the pyrazole-containing phenol in one of the phases (usually the one in which it is more soluble). The concentration should be chosen to be within the accurate detection limits of the analytical method.

-

Partitioning: Combine a known volume of the compound-containing phase with a known volume of the other saturated phase in a sealed container (e.g., a separatory funnel).

-

Equilibration: Shake the container vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Concentration Analysis: Carefully remove an aliquot from each phase and determine the compound's concentration using a suitable analytical technique (e.g., HPLC-UV, ¹H NMR, or ¹⁹F NMR for fluorinated compounds).[6][13]

-

Calculation: Calculate the logP using the measured concentrations in the n-octanol and aqueous layers.

Caption: Workflow for the Shake-Flask method of logP determination.

Hydrogen Bonding: The Key to Molecular Recognition

Hydrogen bonds are crucial non-covalent interactions that govern drug-receptor binding, protein folding, and supramolecular assembly.[8] Pyrazole-containing phenols are versatile in this regard, possessing both hydrogen bond donors and acceptors.

-

Hydrogen Bond Donors: The phenolic hydroxyl group (-OH) and the pyrazole N-H group.[5][14]

-

Hydrogen Bond Acceptor: The sp²-hybridized "pyridinic" nitrogen (N2) of the pyrazole ring.[5][8]

This ability to engage in multiple hydrogen bond interactions allows the scaffold to form specific and high-affinity contacts within a receptor's binding pocket. The presence and orientation of these groups are often a primary focus of structure-activity relationship (SAR) studies. Evidence for hydrogen bonding is readily observed in IR spectroscopy, where the O-H and N-H stretching frequencies shift to lower wavenumbers upon forming a hydrogen bond.[8]

Caption: Hydrogen bond donor and acceptor sites on a pyrazole-phenol scaffold.

Spectroscopic Characteristics for Structural Verification

Robust characterization using spectroscopic methods is essential for confirming the structure and purity of any synthesized compound.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides a detailed map of the carbon and hydrogen framework.

-

¹H NMR: Expect characteristic signals for the phenolic -OH proton (often a broad singlet, ~δ 8-10 ppm, D₂O exchangeable), the pyrazole N-H proton (a very broad singlet, >δ 10-13 ppm), and distinct signals for the protons on the aromatic and heterocyclic rings.[1][15]

-

¹³C NMR: Provides signals for each unique carbon atom, confirming the connectivity of the scaffold.[1][16]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups by their characteristic vibrational frequencies.

-

A broad band around 3200-3600 cm⁻¹ corresponds to the O-H stretch of the phenol (the broadness indicates hydrogen bonding).[8]

-

A band in the 3100-3300 cm⁻¹ region is typical for the N-H stretch of the pyrazole ring.[1][8]

-

C=N and C=C stretching vibrations within the rings appear in the 1400-1650 cm⁻¹ region.[1]

-

-

UV-Vis Spectroscopy: As discussed in the pKa section, these compounds exhibit strong absorbance in the UV region due to π → π* electronic transitions in the aromatic systems. The spectra are sensitive to pH and substitution, making UV-Vis a valuable tool for both quantification and physical property determination.[11][15]

Implications for Rational Drug Design

The physicochemical properties discussed are not merely academic; they are the levers that medicinal chemists pull to transform a bioactive "hit" into a viable drug candidate.

-

Optimizing ADME: By strategically adding or modifying substituents, a chemist can tune the pKa and logP of a pyrazole-phenol lead compound. For instance, adding a basic amine group could increase solubility at low pH, while adding a fluorine atom might increase lipophilicity to enhance membrane permeability.

-

The Bioisostere Advantage: In drug design, a metabolically labile phenol group can be a liability, prone to rapid Phase II metabolism (glucuronidation or sulfation). Replacing it with a pyrazole can block this metabolic pathway, increasing the drug's half-life and bioavailability, while the pyrazole N-H can still mimic the crucial hydrogen-bonding role of the original phenol.[4][5]

-

Balancing Properties: Successful drug design involves a delicate balance. Increasing lipophilicity to improve absorption can sometimes lead to decreased aqueous solubility or increased off-target toxicity. The pyrazole-phenol scaffold provides a flexible platform for navigating these trade-offs to achieve the desired balance of potency, selectivity, and drug-like properties in line with guidelines like Lipinski's Rule of 5.[7]

Conclusion

Pyrazole-containing phenols represent a powerful and versatile class of molecules in the arsenal of drug discovery. Their value lies in the tunable nature of their core physicochemical properties. The acidity, lipophilicity, and hydrogen bonding potential can be rationally modulated through synthetic chemistry to optimize molecular interactions with biological targets and improve pharmacokinetic profiles. A thorough understanding and precise measurement of these properties, using the robust protocols outlined in this guide, are essential for unlocking the full therapeutic potential of this privileged scaffold.

References

- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ãWhitepaperãPyrazoles in Drug Discovery [promotion.pharmablock.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Dynamic Landscape of Pyrazole Tautomerism: An In-depth Technical Guide for Researchers

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, integral to medicinal chemistry and materials science.[1][2] Their utility is profoundly influenced by a subtle yet critical phenomenon: tautomerism. In unsymmetrically substituted pyrazoles, this dynamic equilibrium between two or more structural isomers can dictate a molecule's biological activity, reactivity, and physicochemical properties.[1][3] This guide provides a comprehensive exploration of tautomerism in unsymmetrically substituted pyrazoles, offering field-proven insights into the factors governing tautomeric preference and the advanced analytical techniques essential for its characterization. Tailored for researchers, scientists, and drug development professionals, this document aims to equip you with the expertise to confidently navigate and harness the complexities of pyrazole tautomerism in your research endeavors.

The Core Concept: Annular Tautomerism in Unsymmetrical Pyrazoles

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can exist in different tautomeric forms when unsymmetrically substituted at the 3 and 5 positions.[4] This phenomenon, known as annular tautomerism, involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring.[1][2] This rapid and reversible interconversion results in a dynamic equilibrium between two distinct tautomers, often designated as the 1H- and 2H-forms, which can possess significantly different properties.[5]

The position of this equilibrium is not arbitrary; it is a delicate balance dictated by a multitude of internal and external factors.[1][2] Understanding and predicting the predominant tautomer is paramount in drug design, as different tautomers can exhibit varied biological activities and metabolic profiles.[3][5]

Caption: Annular tautomerism in an unsymmetrically substituted pyrazole.

Influencing Factors: The Drivers of Tautomeric Equilibrium

The delicate balance of the tautomeric equilibrium is influenced by a confluence of factors, each capable of shifting the preference towards one tautomer over the other.

The Decisive Role of Substituents

The electronic nature of the substituents at the C3 and C5 positions is arguably the most significant determinant of tautomeric preference.[6][7]

-

Electron-donating groups (EDGs) , such as -NH₂, -OH, and alkyl groups, tend to favor the tautomer where the proton is on the nitrogen atom adjacent to the carbon bearing the EDG (the 3-substituted tautomer).[1][6] This is attributed to the stabilization of the adjacent positive charge density on the nitrogen atom through resonance or inductive effects.

-

Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, and -CF₃, generally favor the tautomer where the proton is on the nitrogen atom distal to the carbon with the EWG (the 5-substituted tautomer).[6][7] This arrangement minimizes electrostatic repulsion.

Computational studies have quantified these effects, demonstrating that strongly electron-donating groups can significantly stabilize one tautomer, while potent electron-withdrawing groups can favor the other.[7]

The Medium Matters: Solvent Effects

The surrounding solvent environment plays a crucial role in modulating the tautomeric equilibrium.[1][2] The polarity and hydrogen-bonding capabilities of the solvent can stabilize one tautomer over the other.

-

Polar protic solvents , such as water and alcohols, can form hydrogen bonds with the pyrazole nitrogens, influencing the equilibrium.[1] These solvents can facilitate intermolecular proton transfer, lowering the energy barrier between tautomers.[1]

-

Polar aprotic solvents , like DMSO and DMF, can also influence the equilibrium through dipole-dipole interactions.[1][8] In some cases, these solvents can slow down the rate of proton exchange, allowing for the observation of individual tautomers by NMR spectroscopy.[1]

-

Nonpolar solvents generally have a lesser impact on the equilibrium compared to polar solvents.

| Factor | Influence on Tautomeric Equilibrium | Example |

| Substituent | Electron-donating groups favor the adjacent NH tautomer; electron-withdrawing groups favor the distal NH tautomer.[6][7] | A 3-amino group will favor the 1H-3-aminopyrazole tautomer.[7] |

| Solvent | Polar solvents can stabilize more polar tautomers and facilitate proton exchange.[1] | In DMSO, the tautomeric equilibrium of some pyrazoles can be shifted compared to less polar solvents like chloroform.[1][8] |

| Temperature | Lower temperatures can slow down the rate of interconversion, allowing for the observation of individual tautomers.[1][9] | Low-temperature NMR is a key technique for studying tautomeric equilibria.[9] |

| pH | The protonation state of the pyrazole ring is pH-dependent, which in turn affects the tautomeric equilibrium.[2] | In acidic media, the pyrazole ring can be protonated, leading to a different tautomeric landscape.[2] |

Analytical Arsenal: Characterizing Pyrazole Tautomers

A multi-faceted analytical approach is often necessary to unambiguously determine the predominant tautomer and quantify the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse Technique

NMR spectroscopy is the most powerful and widely used tool for studying tautomerism in solution.[10][11] ¹H, ¹³C, and ¹⁵N NMR can provide invaluable information about the structure and dynamics of pyrazole tautomers.

A common challenge in the NMR analysis of tautomeric pyrazoles is the rapid proton exchange between the N1 and N2 positions.[1][11] If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons, as well as their attached protons, will appear as averaged, often broad, signals.[1][6]

Protocol: Low-Temperature NMR for Resolving Tautomers

-

Sample Preparation: Dissolve the pyrazole derivative in a suitable low-freezing deuterated solvent (e.g., CD₂Cl₂, THF-d₈).

-

Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature.

-

Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

-

Equilibration: Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum.

-

Data Acquisition: Continue cooling until the broad, averaged signals resolve into distinct sets of signals corresponding to each tautomer.

-

Quantification: Integrate the signals of the individual tautomers to determine the equilibrium constant (KT).

Caption: Workflow for NMR analysis of pyrazole tautomerism.

X-ray Crystallography: A Snapshot in the Solid State

X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state.[8][9] This technique can reveal bond lengths and angles, confirming the position of the proton on a specific nitrogen atom. It is important to note that the tautomeric form observed in the solid state may not be the same as the predominant form in solution due to packing forces and intermolecular interactions in the crystal lattice.[12]

Computational Chemistry: Predicting and Understanding

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying pyrazole tautomerism.[7][13] These methods can be used to:

-

Calculate the relative energies of different tautomers, predicting the most stable form in the gas phase or in solution (using solvent models).[7][13]

-

Model the transition states for proton transfer, providing insights into the kinetics of the tautomeric interconversion.[1]

-

Predict NMR chemical shifts, which can aid in the interpretation of experimental spectra.

Implications in Drug Discovery and Beyond

The tautomeric state of a pyrazole-containing molecule can have profound consequences for its biological activity and pharmaceutical properties.

-

Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns, leading to differential binding affinities for biological targets.[3]

-

Pharmacokinetics: Properties such as solubility, lipophilicity, and metabolic stability can vary between tautomers, impacting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the novelty of a chemical entity.

A well-known example of the importance of pyrazole tautomerism in medicinal chemistry is the development of selective COX-2 inhibitors, where the specific tautomeric form is crucial for potent and selective inhibition.[5]

Conclusion

Tautomerism in unsymmetrically substituted pyrazoles is a multifaceted phenomenon with significant implications for chemical research, particularly in the realm of drug discovery. A thorough understanding of the factors that govern tautomeric equilibrium and the application of appropriate analytical techniques are essential for the rational design and development of novel pyrazole-containing compounds. By integrating experimental and computational approaches, researchers can effectively navigate the dynamic landscape of pyrazole tautomerism and unlock the full potential of this versatile heterocyclic scaffold.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jchr.org [jchr.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 10. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. benchchem.com [benchchem.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. The Effect of Solvent on Tautomerization of 4-bromo Substituted 1...: Ingenta Connect [ingentaconnect.com]

A Technical Guide to the Initial Biological Screening of 4-(1H-Pyrazol-3-yl)phenol Derivatives

Abstract

The 4-(1H-pyrazol-3-yl)phenol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the initial biological screening of novel derivatives of this scaffold. Moving beyond a simple recitation of protocols, we delve into the causal logic behind the experimental design, establishing a self-validating screening cascade. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to streamline the early-stage evaluation of these promising compounds.

Introduction: The Rationale for Screening Pyrazole-Phenol Derivatives

The pyrazole ring is a five-membered heterocycle that is a cornerstone of modern drug design.[2] When coupled with a phenol group, the resulting this compound core offers a unique combination of hydrogen bond donors and acceptors, as well as a tunable lipophilic character, making it an ideal starting point for library synthesis. Literature precedents indicate that compounds based on this scaffold frequently interact with key biological targets such as protein kinases, cyclooxygenases, and various microbial enzymes.[1][2] Therefore, a well-designed initial screening funnel is essential to efficiently identify and prioritize "hit" compounds for further development.

This guide outlines a tiered approach, beginning with a foundational assessment of cytotoxicity to eliminate non-specific actors, followed by parallel, target-informed screens for anticancer, anti-inflammatory, and antimicrobial activity.

Foundational Screening: The Cytotoxicity Gate

Expertise & Experience: Before investigating specific therapeutic activities, it is imperative to determine the inherent cytotoxicity of each compound. A compound that indiscriminately kills all cells is not a viable drug candidate. This initial step acts as a critical filter, distinguishing between compounds with specific mechanisms of action and those that are merely pan-assay interference compounds (PAINS) or generally toxic. The MTT assay is a robust, reliable, and high-throughput method for this purpose, measuring mitochondrial dehydrogenase activity as a proxy for cell viability.[4][5][6]

Experimental Protocol: MTT Cytotoxicity Assay[6][7][8]

-

Cell Plating: Seed human cancer cells (e.g., HeLa or A549) and a non-cancerous control cell line (e.g., HEK293) in separate 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the cell plates with 100 µL of the compound-containing medium. Include vehicle (DMSO) controls and a positive control for cell death (e.g., 1% Triton X-100).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.[7] Incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4][5][6]

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm (or 540 nm) using a microplate reader.[6][7]

Data Presentation & Interpretation

The results should be used to calculate the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell viability is lost. A key metric is the Selectivity Index (SI) , calculated as:

SI = IC₅₀ (Non-cancerous cells) / IC₅₀ (Cancer cells)

A higher SI value is desirable, indicating selective toxicity towards cancer cells.

| Compound ID | Cancer Cell IC₅₀ (µM) | Non-cancerous Cell IC₅₀ (µM) | Selectivity Index (SI) |

| PYP-001 | 8.5 | >100 | >11.8 |

| PYP-002 | 45.2 | >100 | >2.2 |

| PYP-003 | 2.1 | 5.3 | 2.5 |

| PYP-004 | >100 | >100 | - |

Caption: Example data from a primary cytotoxicity screen. PYP-001 shows promising selective activity.

Tier 2 Screening: Parallel Activity Cascades

Compounds that pass the cytotoxicity gate (e.g., IC₅₀ > 50 µM against non-cancerous cells or a high SI) should proceed to target-directed screening funnels.

Anticancer Screening Cascade

Authoritative Grounding: Many pyrazole derivatives function as protein kinase inhibitors, a major class of anticancer drugs.[8][9] Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[9] An initial broad-spectrum kinase assay can efficiently identify compounds that interact with this target class.

Caption: Workflow for anticancer screening of pyrazole derivatives.

This commercial assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction, making it applicable to virtually any kinase.[9][10]

-

Reaction Setup: In a 96-well plate, combine the kinase of interest, its specific substrate, and ATP at a physiologically relevant concentration.

-

Inhibitor Addition: Add the test compounds at various concentrations.

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader. A lower signal indicates less ADP was produced, signifying kinase inhibition.

Anti-inflammatory Screening Cascade

Trustworthiness: A hallmark of inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS).[11][12] The Griess assay provides a simple, reliable, and quantitative colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[13][14] This assay is a standard first-line screen for potential anti-inflammatory agents.[11][15]

-

Cell Plating: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[12]

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[12] Incubate for an additional 24 hours.

-

Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

-

Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Caption: Simplified LPS-induced NO production pathway showing potential points of inhibition.

Antimicrobial Screening Cascade

Expertise & Experience: The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for quantifying the antimicrobial activity of a compound.[16][17] It is defined as the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[16][18][19] The broth microdilution method is a highly efficient and reproducible technique for determining the MIC against a panel of clinically relevant bacteria and fungi.[16][18][20]

-

Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth media. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the broth medium, creating a concentration gradient.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound in which no turbidity (visible growth) is observed.[21]

Data Presentation for Tier 2 Screens

| Compound ID | Kinase Inhibition (% @ 10µM) | NO Inhibition IC₅₀ (µM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| PYP-001 | 89% | 12.4 | >128 | >128 |

| PYP-002 | 15% | 78.1 | 64 | 128 |

| PYP-003 | 95% | 9.8 | >128 | >128 |

| PYP-004 | 5% | >100 | 8 | 16 |

Caption: Example multi-assay data for hit prioritization. PYP-001 and PYP-003 are potential anticancer/anti-inflammatory leads, while PYP-004 is a potential antimicrobial lead.

Hit Prioritization and Next Steps

A "hit" compound is one that demonstrates significant activity in a Tier 2 assay while maintaining a low cytotoxicity profile. The decision process for prioritizing hits can be visualized as follows:

Caption: Decision-making flowchart for hit compound prioritization.

Prioritized hits should be subjected to secondary screening, including dose-response studies, evaluation against broader panels of cell lines or microbial strains, and initial structure-activity relationship (SAR) studies to guide the next round of chemical synthesis.

Conclusion

This guide presents a logical, efficient, and technically robust framework for the initial biological evaluation of novel this compound derivatives. By integrating a foundational cytotoxicity assessment with parallel, mechanism-informed screening cascades, researchers can rapidly and confidently identify compounds with promising therapeutic potential. This structured approach ensures that resources are focused on the most viable candidates, accelerating the journey from chemical library to lead compound.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. clyte.tech [clyte.tech]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. static.igem.wiki [static.igem.wiki]

- 8. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 11. ir.vistas.ac.in [ir.vistas.ac.in]

- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. thaiscience.info [thaiscience.info]

- 15. benchchem.com [benchchem.com]

- 16. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]

- 19. Virtual Labs [iitg.ac.in]

- 20. pdb.apec.org [pdb.apec.org]

- 21. bio.libretexts.org [bio.libretexts.org]

Solubility and stability of 4-(1H-Pyrazol-3-yl)phenol in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 4-(1H-Pyrazol-3-yl)phenol for Pharmaceutical Development

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, pyrazole derivatives are of immense interest due to their wide-ranging pharmacological activities. The compound this compound, which integrates a phenolic moiety with a pyrazole scaffold, presents a promising structure for therapeutic development. However, the transition from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties, primarily solubility and stability. These parameters govern bioavailability, formulation strategies, and shelf-life. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and optimize the solubility and stability profiles of this compound. We will delve into the theoretical underpinnings of its molecular behavior, present detailed experimental protocols for its characterization, and discuss the interpretation of the resulting data.

The Critical Role of Physicochemical Characterization

The journey of a drug from discovery to market is fraught with challenges, many of which can be traced back to suboptimal physicochemical properties. Poor aqueous solubility can lead to low and erratic absorption, diminishing therapeutic efficacy. Concurrently, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the potential formation of toxic byproducts. Therefore, a thorough investigation of the solubility and stability of a molecule like this compound is not merely a regulatory requirement but a fundamental necessity for successful drug development.

Molecular Structure Analysis: Predicting Behavior

The solubility and stability of this compound are intrinsically linked to its molecular structure. A rational approach to its characterization begins with an analysis of its constituent functional groups.

-

The Phenolic Group (-OH) : The hydroxyl group attached to the benzene ring is a key determinant of the molecule's properties. It is a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents like water and alcohols. As a weak acid, its ionization state is pH-dependent. At physiological pH, it will exist predominantly

A Technical Guide to Quantum Chemical Calculations for 4-(1H-Pyrazol-3-yl)phenol: A DFT Approach

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4-(1H-Pyrazol-3-yl)phenol, a molecule of significant interest in medicinal chemistry due to the combined bioactive properties of its phenolic and pyrazole scaffolds.[1][2][3] The pyrazole ring is a core component in many pharmaceutical agents, known for a wide range of biological activities including anti-inflammatory and anticancer effects.[1][3][4] Similarly, phenolic compounds are recognized for their antioxidant properties and role in drug design.[5][6] This document offers researchers, computational chemists, and drug development professionals a detailed protocol using Density Functional Theory (DFT), a powerful quantum mechanical tool for exploring molecular electronic structures.[1] We will delve into the theoretical underpinnings, a step-by-step computational workflow, data analysis, and the interpretation of key molecular properties relevant to understanding the molecule's reactivity, stability, and potential as a therapeutic candidate.

Introduction: The Rationale for Computational Scrutiny

The molecule this compound integrates two pharmacologically significant moieties: a phenol ring and a pyrazole heterocycle. Pyrazole derivatives are known to exhibit diverse biological activities, serving as foundational structures for anti-inflammatory, analgesic, antibacterial, and anticancer agents.[4][7] The phenol group, a well-established antioxidant pharmacophore, contributes to free-radical scavenging capabilities.[5][8] The synergy of these two groups makes this molecule a compelling target for drug discovery.

Quantum chemical calculations provide invaluable, atom-level insights into molecular behavior without the immediate need for synthesis and bioassays.[1] By calculating properties such as electronic structure, charge distribution, and molecular orbital energies, we can predict a molecule's reactivity, stability, and potential interaction sites with biological targets.[9][10] This computational pre-screening is a cornerstone of modern drug design, enabling the rational design of more potent and less toxic therapeutic agents.[6] This guide focuses on Density Functional Theory (DFT), which offers a robust balance of computational accuracy and efficiency for organic molecules of this size.[10][11]

Theoretical Foundation: Why Density Functional Theory (DFT)?

At the heart of our computational approach is Density Functional Theory (DFT). Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. This makes it highly efficient for the systems typically encountered in drug development.

The choice of a specific functional and basis set is the most critical decision in setting up a DFT calculation.

-

Functionals : The functional defines how the electron exchange and correlation energies are approximated. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated methods for organic molecules.[12][13] It incorporates aspects of both Hartree-Fock theory and DFT, providing reliable results for geometries, vibrational frequencies, and electronic properties.[5][11]

-

Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-31G(d,p), is a common starting point, offering a good compromise between accuracy and computational cost.[13][14] The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonding. For systems where anion stability or weak interactions are important, a more diffuse basis set like 6-31+G(d,p) may be preferable.[8]

By employing the B3LYP/6-31G(d,p) level of theory, we establish a reliable and reproducible computational model for investigating this compound.[11][14]

Experimental Protocol: A Step-by-Step Computational Workflow

This section details a self-validating protocol for performing a comprehensive quantum chemical analysis. The workflow is designed to ensure the final data corresponds to a true, stable molecular conformation.

Step 1: 3D Structure Generation

-

Obtain Initial Coordinates : The 2D structure of this compound can be obtained from chemical databases like PubChem.

-

Convert to 3D : Use a molecular modeling program (e.g., Avogadro, ChemDraw, GaussView) to generate an initial 3D structure.

-

Pre-optimization : Perform a preliminary geometry optimization using a computationally inexpensive force field (e.g., MMFF94) within the modeling software. This provides a reasonable starting geometry for the more demanding DFT calculations.

Step 2: Geometry Optimization with DFT

-

Input File Creation : Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). This file specifies the atomic coordinates, the total charge (0 for a neutral molecule), and the spin multiplicity (1 for a singlet state).

-

Keyword Specification : Define the level of theory. For this molecule, a robust choice is B3LYP/6-31G(d,p). The keyword Opt instructs the software to perform a geometry optimization.

-

Execution : Run the calculation. The software will iteratively adjust the positions of the atoms to find the configuration with the minimum electronic energy.

Step 3: Vibrational Frequency Analysis (Self-Validation)

-

Rationale : A true energy minimum on the potential energy surface has all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, not a stable structure. This step is essential for validating the optimized geometry.

-

Input File : Use the optimized geometry from Step 2 as the input.

-

Keyword Specification : Use the Freq keyword at the same level of theory, B3LYP/6-31G(d,p).

-

Analysis : Upon completion, check the output file for the calculated vibrational frequencies. Confirm that there are zero imaginary frequencies. If an imaginary frequency exists, the structure must be perturbed along the direction of that vibration and re-optimized.

Step 4: Calculation of Molecular Properties

-

Input : Use the validated, optimized geometry.

-